molecular formula C11H12O4 B1367514 Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-

Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-

Cat. No.: B1367514
M. Wt: 208.21 g/mol
InChI Key: FZQXDQPGROPNJV-UHFFFAOYSA-N
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Description

Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- (CAS 100420-34-6) is a chemical compound provided for research and development purposes. The specific research applications, biological activity, and mechanism of action for this particular benzoyloxy derivative of acetaldehyde are not well-documented in the widely available scientific literature. Generally, acetaldehyde itself is a highly reactive metabolite and a crucial intermediate in organic synthesis, involved in various electrophilic addition and condensation reactions . Researchers may investigate this specific compound as a potential building block or synthon in the synthesis of more complex molecules, such as heterocyclic compounds or novel pharmaceutical intermediates, leveraging the reactivity of the aldehyde group . Its structure suggests potential as a substrate for enzymes like aldehyde dehydrogenases (ALDHs), which play key roles in metabolizing endogenous and exogenous aldehydes and are important in areas from cancer research to neuroscience . Further investigation is required to fully elucidate its unique value and specific mechanisms in scientific research.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2-oxoethoxy)ethyl benzoate

InChI

InChI=1S/C11H12O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-6H,7-9H2

InChI Key

FZQXDQPGROPNJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCC=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Overview : Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- serves as a useful intermediate in organic synthesis. Its structure allows for various chemical transformations that can be utilized in the production of more complex molecules.

Applications :

  • Synthesis of Esters : This compound can be used to synthesize esters through reactions with carboxylic acids, which are important in the production of fragrances and flavoring agents.
  • Formation of Hemiacetals : It can react with alcohols to form hemiacetals, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Chemical Synthesis Applications

Application TypeDescriptionPotential Products
Ester SynthesisReaction with carboxylic acidsFragrances, flavoring agents
Hemiacetal FormationReaction with alcoholsPharmaceutical intermediates

Pharmaceutical Industry

Overview : The pharmaceutical sector utilizes acetaldehyde derivatives for drug formulation and development. The compound's ability to form stable intermediates makes it valuable in this field.

Case Studies :

  • Anticancer Agents : Research has indicated that acetaldehyde derivatives exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Drugs : Compounds derived from acetaldehyde have been explored for their anti-inflammatory properties, contributing to the development of new therapeutic agents.

Data Table: Pharmaceutical Applications

Study FocusFindingsImplications
Anticancer ActivityCytotoxic effects on cancer cell linesPotential drug candidates
Anti-inflammatory EffectsInhibition of inflammatory pathwaysDevelopment of new therapies

Cosmetic and Personal Care Products

Overview : Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- is also explored in the formulation of cosmetic products due to its emollient properties.

Applications :

  • Skin Care Formulations : Its ability to enhance skin hydration makes it a candidate for inclusion in moisturizers and lotions.
  • Fragrance Components : The compound's pleasant scent profile allows it to be used as a fragrance component in various personal care products.

Data Table: Cosmetic Applications

Product TypeFunctionalityExample Products
Skin CareEmollient propertiesMoisturizers, lotions
FragranceScent enhancementPerfumes, body sprays

Material Science

Overview : In material science, acetaldehyde derivatives are being studied for their potential use in polymer chemistry and materials engineering.

Applications :

  • Polymerization Reactions : The compound can act as a monomer or co-monomer in the synthesis of polymers with desirable properties.
  • Coatings and Adhesives : Its reactivity can be harnessed in the development of coatings and adhesives that require specific performance characteristics.

Data Table: Material Science Applications

Application TypeDescriptionPotential Uses
Polymer ChemistryMonomer/co-monomer in polymer synthesisAdvanced materials
Coatings and AdhesivesReactive component in formulationsProtective coatings, adhesives

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Aldehyde Derivatives
Compound Name Core Structure Substituent(s) Key Functional Groups Reference
Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- Acetaldehyde 2-(Benzoyloxy)ethoxy Aldehyde, Benzoyl ester, Ether
[2-(2-Hydroxyethoxy)ethoxy]acetaldehyde Acetaldehyde 2-(2-Hydroxyethoxy)ethoxy Aldehyde, Hydroxyl, Ether
Benzaldehyde, 2-[2-(benzoyloxy)ethyl] Benzaldehyde 2-(Benzoyloxy)ethyl Benzaldehyde, Benzoyl ester
3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)-benzaldehyde Benzaldehyde 3-(2-[2-(Methoxyethoxy)ethoxy]ethoxy) Benzaldehyde, Methoxy, Ether

Key Observations :

  • The target compound differs from hydroxylated analogs (e.g., [2-(2-Hydroxyethoxy)ethoxy]acetaldehyde) by replacing the hydroxyl group with a benzoyl ester, increasing lipophilicity and steric bulk .
  • Compared to benzaldehyde derivatives (e.g., Benzaldehyde, 2-[2-(benzoyloxy)ethyl]), the acetaldehyde core reduces aromaticity, altering electronic properties and reactivity .

Key Observations :

  • The benzoyloxy group in the target compound requires protective strategies during synthesis, whereas hydroxylated analogs necessitate deprotection steps .
  • Ether-linked aldehydes (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde) exhibit enhanced flexibility, enabling macrocycle formation, a property less explored in benzoyloxy analogs .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Boiling Point (°C) Stability
Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- C₁₁H₁₂O₄ (est.) ~208.21 Low in water >200 (est.) Stable under anhydrous conditions
[2-(2-Hydroxyethoxy)ethoxy]acetaldehyde C₆H₁₂O₄ 148.16 Miscible in water ~245 Hygroscopic; oxidizes readily
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ 266.37 Low in water >250 Stable; resistant to hydrolysis

Key Observations :

  • The benzoyloxy group significantly reduces water solubility compared to hydroxylated analogs .
  • Higher molecular weight and aromaticity in benzoyloxy derivatives increase thermal stability .
Table 4: Toxicity Profiles
Compound Name Acute Toxicity (LD50) Regulatory Status Handling Precautions Reference
Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- Not reported No CLP classification Avoid inhalation; use PPE
2-(2-Ethoxyethoxy)ethanol 2,100 mg/kg (oral rat) EU CLP: H302, H312, H332 Ventilation; skin protection
2-Ethoxybenzoic Acid 3,160 mg/kg (oral rat) GHS07 Avoid contact with eyes/skin

Key Observations :

  • Ethoxylated compounds (e.g., 2-(2-ethoxyethoxy)ethanol) exhibit higher acute toxicity than benzoyloxy derivatives, possibly due to metabolic release of ethylene glycol .
  • Benzoyloxy groups may reduce volatility, minimizing inhalation risks compared to smaller aldehydes .

Q & A

Q. Methodological Considerations :

  • Solvent Choice : Absolute ethanol minimizes side reactions.
  • Catalysis : Glacial acetic acid enhances reaction rates.
  • Purification : Vacuum evaporation and recrystallization improve yield.

How is the molecular structure of this compound characterized in crystallographic studies?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar compounds (e.g., 4-{2-[2-(4-formylphenoxy)ethoxy]-ethoxy}benzaldehyde), SCXRD revealed planar aromatic rings with dihedral angles (e.g., 5.08° between imidazole and nitro groups) and hydrogen-bonded columnar packing along the a-axis . Key parameters include:

  • Crystal System : Orthorhombic (space group P2₁2₁2₁).
  • Unit Cell Dimensions : a = 4.4403 Å, b = 11.4686 Å, c = 31.2763 Å .
  • Refinement Metrics : R1 = 0.036–0.047, data-to-parameter ratio >14:1 .

How do discrepancies in crystallographic data arise, and how should they be resolved?

Advanced Research Question
Discrepancies in bond angles or torsional parameters (e.g., C–C–C–O dihedral angles) may stem from:

  • Temperature Effects : Data collected at 100 K (cryocooled) vs. 298 K (ambient) .
  • Refinement Models : Full-matrix least-squares refinement (S = 1.03) vs. isotropic approximation .
  • Hydrogen Bonding : Variations in intermolecular interactions (e.g., O–H⋯O vs. C–H⋯O) alter packing .

Q. Resolution Strategies :

  • Validate against computational models (DFT).
  • Cross-check with spectroscopic data (e.g., NMR coupling constants).

What methodologies are used to assess the biological activity of this compound?

Advanced Research Question
While direct data on biological activity is limited, analogous compounds (e.g., methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate) are studied for:

  • Enzyme Interactions : Fluorescence quenching assays to monitor binding with proteins .
  • Drug Delivery : Lipophilicity assays (logP) to evaluate membrane permeability .
  • Toxicity Screening : EPA endocrine disruptor protocols (e.g., estrogen receptor binding assays) .

Q. Experimental Design :

  • In Vitro Models : Use human cell lines (e.g., HepG2) for cytotoxicity.
  • Dose-Response Curves : IC₅₀ determination via MTT assays.

How can researchers mitigate risks when handling this compound in the lab?

Basic Research Question
Safety protocols from analogous compounds (e.g., 2-ethoxy benzoic acid) recommend:

  • PPE : Nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact .
  • Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .
  • Spill Management : Absorb with vermiculite and neutralize with 1 M NaOH .

Q. Documentation :

  • SDS Compliance : Follow GHS hazard codes (e.g., H302: Harmful if swallowed) .

What advanced spectral techniques resolve ambiguities in functional group identification?

Advanced Research Question

  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) groups.
  • NMR :
    • ¹H NMR : Ethoxy protons appear as triplets (δ 1.2–1.4 ppm; J = 7 Hz).
    • ¹³C NMR : Benzoyl carbonyl at δ 165–170 ppm .
  • High-Resolution MS : Exact mass matching (e.g., m/z 349.34 for C₁₆H₁₉N₃O₆) .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Advanced Research Question
Stability studies on similar acetals show:

  • Acidic Conditions : Hydrolysis of benzoyloxy groups (t₁/₂ = 2–4 hrs at pH 2).
  • Thermal Stability : Decomposition above 150°C (TGA data) .

Q. Design Adjustments :

  • Use buffered solutions (pH 7.4) for biological assays.
  • Avoid prolonged heating during synthesis (opt for microwave-assisted reactions).

What computational tools predict the compound’s reactivity in novel reactions?

Advanced Research Question

  • DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set to model nucleophilic attack at the aldehyde group.
  • Molecular Dynamics : Simulate solvation effects in ethanol/water mixtures .

Validation : Compare predicted vs. experimental regioselectivity (e.g., benzoylation at oxygen vs. nitrogen sites).

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